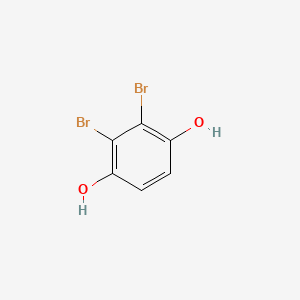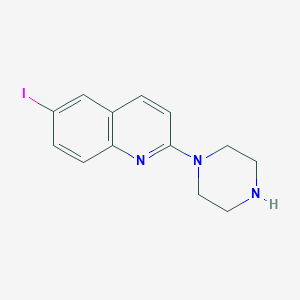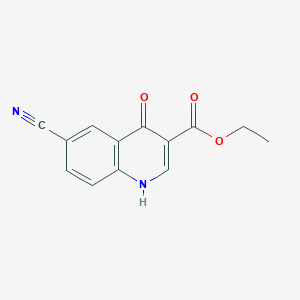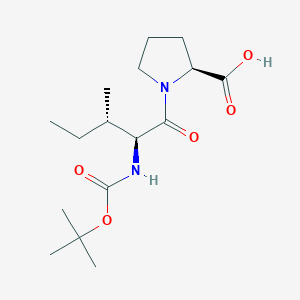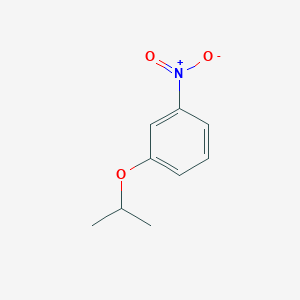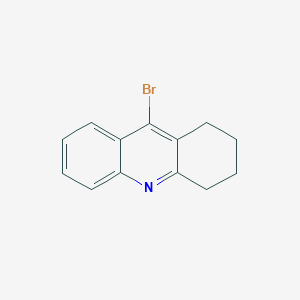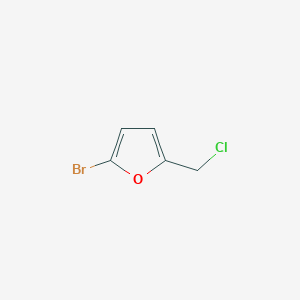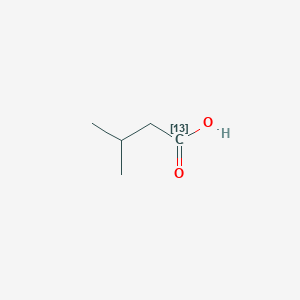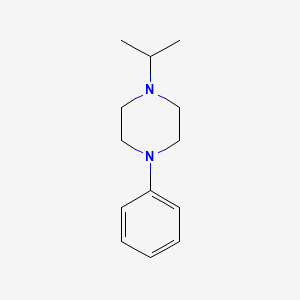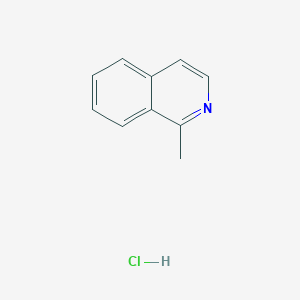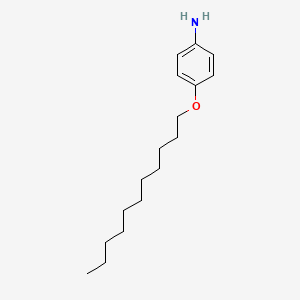
Tetrahydrothiophene-1,1-diylidenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrothiophene-1,1-diylidenediamine is a chemical compound with the molecular formula C4H8N2S It is known for its unique structure, which includes a thiolane ring with two imine groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrothiophene-1,1-diylidenediamine typically involves the reaction of thiolane with appropriate nitrogen-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and supply of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydrothiophene-1,1-diylidenediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tetrahydrothiophene-1,1-diylidenediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Tetrahydrothiophene-1,1-diylidenediamine involves its interaction with molecular targets through its imine and thiolane groups. These interactions can modulate various biochemical pathways, leading to specific effects depending on the context of its use. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Tetrahydrothiophene-1,1-diylidenediamine can be compared with other similar compounds, such as:
Thiolane: Lacks the imine groups, making it less reactive in certain chemical reactions.
1lambda~6~-Thiolane-1,1-diamine: Contains amine groups instead of imine groups, leading to different reactivity and applications.
1lambda~6~-Thiolane-1,1-dioxide: An oxidized form with different chemical properties and uses.
Eigenschaften
CAS-Nummer |
53245-06-0 |
|---|---|
Molekularformel |
C4H10N2S |
Molekulargewicht |
118.2 g/mol |
IUPAC-Name |
1,1-diiminothiolane |
InChI |
InChI=1S/C4H10N2S/c5-7(6)3-1-2-4-7/h5-6H,1-4H2 |
InChI-Schlüssel |
PTUHOPHIOKTEGM-UHFFFAOYSA-N |
SMILES |
C1CCS(=N)(=N)C1 |
Kanonische SMILES |
C1CCS(=N)(=N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


